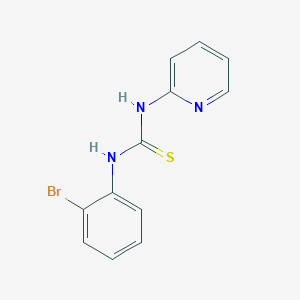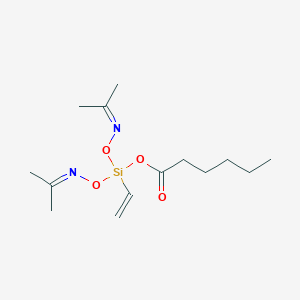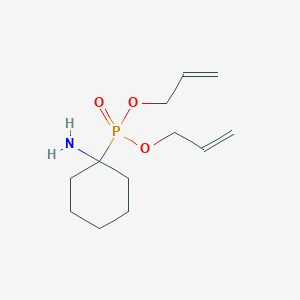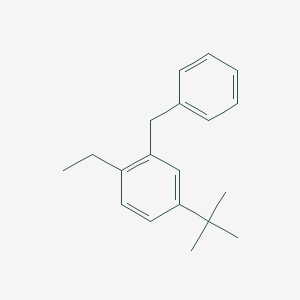![molecular formula C10H6N4S B14548383 3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine CAS No. 61986-16-1](/img/structure/B14548383.png)
3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that features a pyrido[3,2-e][1,2,4]triazine core substituted with a thiophene ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones . This method is attractive due to the availability of the starting materials and the relatively mild reaction conditions required. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[3,2-e][1,2,4]triazine core can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under anhydrous conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrido[3,2-e][1,2,4]triazine core.
Substitution: Various substituted thiophene derivatives, depending on the electrophile used.
Scientific Research Applications
3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, which could be useful in the development of anticancer therapies.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. As a kinase inhibitor, it competes with ATP for binding to the active site of the kinase, thereby inhibiting its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as Tipepidine, Tiquizium Bromides, and Tioconazole contain the thiophene nucleus and exhibit various biological activities.
Pyrido[3,2-e][1,2,4]triazine Derivatives: These compounds share the same core structure and have been studied for their potential as antifungal and antimicrobial agents.
Uniqueness
3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine is unique due to the combination of the thiophene ring and the pyrido[3,2-e][1,2,4]triazine core. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
CAS No. |
61986-16-1 |
|---|---|
Molecular Formula |
C10H6N4S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
3-thiophen-2-ylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C10H6N4S/c1-3-7-9(11-5-1)13-14-10(12-7)8-4-2-6-15-8/h1-6H |
InChI Key |
NRPBVCRYUCANPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14548321.png)








![Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate](/img/structure/B14548382.png)


